Synthesis of Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate: A Comprehensive Technical Guide
Synthesis of Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate: A Comprehensive Technical Guide
Executive Summary
The 2H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, offering unique physicochemical properties, high metabolic stability, and excellent bioisosteric mimicry of amide bonds and aromatic rings. Unlike their 1H-isomers, 2H-1,2,3-triazoles are highly resistant to the Dimroth rearrangement, making them robust components for peptidomimetics and complex drug architectures[1].
This whitepaper provides an in-depth, self-validating protocol for the synthesis of methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate (CAS: 405279-31-4). By leveraging a two-step sequence involving a Japp-Klingemann diazonium coupling followed by a copper-catalyzed oxidative cyclization, researchers can achieve high regioselectivity and excellent yields. This guide details the mechanistic causality, step-by-step methodologies, and analytical parameters required to validate the synthesis.
Retrosynthetic Analysis & Strategic Rationale
The target molecule features a fully substituted 2H-1,2,3-triazole ring. Constructing this highly functionalized heterocycle requires precise control over nitrogen-nitrogen bond formation.
A classical yet highly efficient retrosynthetic disconnection cleaves the triazole ring into an aryl hydrazone intermediate. This intermediate can be further disconnected into readily available starting materials: aniline and methyl cyanoacetate .
Fig 1. Two-step synthetic workflow for methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Causality in Reagent Selection
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Japp-Klingemann Coupling: The reaction between benzenediazonium chloride and methyl cyanoacetate is highly pH-dependent. A sodium acetate buffer (pH ~5.5) is employed to generate the enolate of methyl cyanoacetate without inducing ester hydrolysis. Temperature control (0–5 °C) is critical, as diazonium salts rapidly decompose into phenols and nitrogen gas at elevated temperatures[2].
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Copper-Catalyzed Cyclization: While thermal cyclization with hydroxylamine is possible, the use of Copper(II) acetate monohydrate ( Cu(OAc)2⋅H2O ) provides a superior templating effect. The Cu(II) ion coordinates both the hydrazone nitrogen and the cyano group, lowering the activation energy for intramolecular N-N bond formation[3].
Mechanistic Pathway
The transformation of the linear hydrazone into the aromatic 2H-1,2,3-triazole is driven by a metal-templated oxidative cyclization. The Cu(II) center acts as both a Lewis acid (activating the nitrile) and an oxidant. Following the intramolecular attack of the hydrazone nitrogen onto the activated nitrile, a reductive elimination yields the aromatized 5-amino-triazole core, while Cu(II) is reduced to Cu(I).
Fig 2. Proposed mechanism for the Cu(II)-catalyzed oxidative cyclization of the hydrazone intermediate.
Experimental Protocols
Caution: Diazonium salts are potentially explosive if isolated dry. Always maintain them in aqueous solution at low temperatures. Ensure all reactions are performed in a well-ventilated fume hood.
Phase 1: Synthesis of Methyl 2-cyano-2-(phenylhydrazono)acetate
Objective: Form the linear hydrazone precursor via electrophilic aromatic substitution of an active methylene.
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Diazotization:
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In a 250 mL round-bottom flask, dissolve aniline (9.31 g, 100 mmol) in a mixture of concentrated HCl (25 mL) and distilled water (25 mL).
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Cool the solution to 0–2 °C using an ice-salt bath.
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Dissolve sodium nitrite ( NaNO2 , 7.25 g, 105 mmol) in water (15 mL). Add this solution dropwise to the aniline mixture over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent diazonium degradation[2].
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Stir for an additional 15 minutes. Self-Validation: A drop of the reaction mixture on starch-iodide paper should immediately turn blue-black, confirming the presence of excess nitrous acid.
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Coupling:
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In a separate 500 mL flask, dissolve methyl cyanoacetate (9.91 g, 100 mmol) and sodium acetate trihydrate (40.8 g, 300 mmol) in a mixture of ethanol (100 mL) and water (100 mL). Cool to 0 °C.
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Add the cold diazonium salt solution dropwise to the methyl cyanoacetate solution over 45 minutes under vigorous stirring.
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Self-Validation: A bright yellow/orange precipitate will form immediately upon addition, indicating successful hydrazone formation.
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Workup:
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Allow the mixture to warm to room temperature and stir for 2 hours.
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Filter the precipitate under vacuum, wash thoroughly with cold water ( 3×50 mL) to remove inorganic salts, and dry in a vacuum oven at 40 °C overnight.
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Expected Yield: 85–90% (Yellow solid).
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Phase 2: Synthesis of Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Objective: Oxidative cyclization of the hydrazone to the target 2H-1,2,3-triazole.
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Cyclization:
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Suspend methyl 2-cyano-2-(phenylhydrazono)acetate (10.16 g, 50 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
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Add Copper(II) acetate monohydrate ( Cu(OAc)2⋅H2O , 1.0 g, 5 mmol, 10 mol%) as a catalyst. Note: The reaction can also be run stoichiometrically, but catalytic copper with atmospheric oxygen as the terminal oxidant is more sustainable[3].
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Heat the mixture to reflux (65 °C) under an open-air atmosphere for 4–6 hours.
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Self-Validation: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The yellow spot of the starting material ( Rf≈0.4 ) will gradually disappear, replaced by a highly UV-active spot of the triazole product ( Rf≈0.25 ).
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Workup & Purification:
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Cool the reaction mixture to room temperature. Evaporate the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate (200 mL) and wash with 10% aqueous ammonium hydroxide ( 2×50 mL) to remove copper salts (the aqueous layer will turn deep blue).
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Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate.
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Recrystallize the crude product from hot ethanol to yield pure methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
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Expected Yield: 75–82% (Off-white to pale yellow crystalline solid).
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Analytical Characterization
To ensure scientific integrity and confirm the success of the cyclization, the synthesized compound must be validated against the following spectroscopic parameters. The shift of the ester carbonyl in IR and the distinct NH2 stretch are primary indicators of successful triazole formation.
Table 1: Expected Spectroscopic Data for Target Compound
| Analytical Method | Key Signals / Observations | Structural Correlation |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 7.95 (d, 2H), 7.55 (t, 2H), 7.35 (t, 1H) | Aromatic protons of the N2-phenyl ring. |
| δ 6.80 (br s, 2H, exchangeable with D2O ) | C5-Amino group ( NH2 ). | |
| δ 3.82 (s, 3H) | C4-Methyl ester group ( −OCH3 ). | |
| 13 C NMR (100 MHz, DMSO- d6 ) | δ 162.5 | Carbonyl carbon (C=O). |
| δ 155.0, 139.2, 129.5, 127.8, 123.1, 118.5 | Triazole carbons (C4, C5) and Phenyl carbons. | |
| δ 51.2 | Methoxy carbon ( −OCH3 ). | |
| FT-IR (ATR, cm −1 ) | 3450, 3320 | Primary amine N-H stretching. |
| 1715 | Ester C=O stretching (conjugated). | |
| 1610, 1550 | Aromatic C=C and C=N stretching. | |
| HRMS (ESI-TOF) | Calculated for C10H11N4O2 [M+H]+ : 219.0882 | Confirms exact mass and molecular formula. |
Applications in Drug Development
The synthesized methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate serves as a versatile building block in medicinal chemistry. Its primary applications include:
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Alpha-Glycosidase Inhibitors: 2-phenyl-2H-1,2,3-triazoles have been identified as potent, non-glycosidic inhibitors of alpha-glycosidases (e.g., MAL12), making them highly relevant in the development of therapeutics for Type 2 Diabetes Mellitus. The triazole core effectively mimics sugar moieties, enhancing binding affinity within the enzyme's active site[4].
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Acetyl-CoA Carboxylase (ACC) Inhibitors: Derivatives of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid are utilized in the synthesis of ACC inhibitors, which are critical targets for treating nonalcoholic fatty liver disease (NAFLD) and metabolic syndrome[5].
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Peptidomimetics: The 5-amino and 4-carboxylate groups allow for orthogonal functionalization, enabling the incorporation of the triazole ring into peptide backbones to induce specific conformational turns while resisting proteolytic degradation[1].
References
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[1] Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds. Università di Siena. Available at: [Link]
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[4] 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. Academia.edu. Available at: [Link]
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[3] Product Class 13: 1,2,3-Triazoles. Thieme Connect. Available at: [Link]
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[5] WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors. Google Patents. Available at:
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Benzenediazonium, 4-methyl-, chloride | 2028-84-4 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. (PDF) 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases [academia.edu]
- 5. WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
